What is the mechanism of action of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol
What is the mechanism of action of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol
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This technical guide deconstructs the molecular dynamics, primary mechanisms of action, and the experimental protocols required to validate the pharmacological profile of this compound.
Structural Pharmacology & Molecular Dynamics (Causality of Design)
The mechanism of action of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is dictated by the distinct physicochemical contributions of its three structural domains. Understanding the causality behind these structural choices is critical for rational drug design.
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The 5-Bromopyridine Ring (Halogen Bonding & Lipophilicity): The bromine atom is not merely a steric placeholder; it actively participates in halogen bonding [2][3]. A halogen bond is a highly directional, non-covalent interaction where the electrophilic region (the "sigma-hole") of the bromine interacts with Lewis bases, such as the backbone carbonyls of a receptor[4]. This interaction significantly enhances target residence time and binding affinity. Furthermore, the halogenation of the pyridine ring increases the compound's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation sites[5].
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The Piperazine Core (The GPCR Anchor): The piperazine ring is the pharmacophoric engine for aminergic GPCR recognition. At physiological pH (~7.4), the N4 nitrogen of the piperazine is protonated. This positive charge is strictly required to form a critical salt bridge with a highly conserved Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of serotonin and dopamine receptors[6][7].
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The N-Ethanol Appendage (Solvent Interaction & ADME Tuning): The 2-hydroxyethyl group serves a dual purpose. Pharmacologically, it acts as a hydrogen bond donor/acceptor pair, interacting with secondary binding pockets or solvent-exposed regions of the target protein. Physicochemically, it improves aqueous solubility and provides a synthetic handle for further functionalization into larger drug candidates[8].
Core Mechanisms of Action
Mechanism A: Aminergic GPCR Modulation (5-HT1A / D2 Receptors)
Arylpiperazines are classic, highly potent ligands for the 5-HT1A receptor[9]. Depending on the specific receptor conformation and cellular context, 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol can act as an agonist, partial agonist, or antagonist[7].
Upon binding to the orthosteric site of the 5-HT1A receptor, the compound modulates the Gi/o-coupled signal transduction pathway. Activation of the Gi/o protein inhibits the effector enzyme adenylyl cyclase, leading to a profound decrease in intracellular cyclic AMP (cAMP) levels. This reduction suppresses Protein Kinase A (PKA) activity, ultimately downregulating downstream transcription factors like CREB[6].
Ligand-induced Gi/o-coupled GPCR signaling pathway resulting in cAMP suppression.
Mechanism B: Kinase Inhibition (e.g., PAK4)
In the context of oncology and targeted therapeutics, 5-bromopyridyl-piperazine derivatives are heavily utilized as capping groups or hinge-binders in ATP-competitive kinase inhibitors[1]. The bromopyridine moiety intercalates into the hydrophobic pocket of the kinase hinge region, utilizing halogen bonding to anchor the molecule. Simultaneously, the piperazine-ethanol tail extends outward into the solvent-exposed region, improving the compound's physicochemical profile and preventing off-target kinase binding by exploiting unique steric boundaries[1].
Experimental Methodologies & Validation Protocols
To rigorously validate the mechanism of action of this compound, researchers must employ self-validating assay systems that account for both binding affinity and functional consequence.
Protocol 1: TR-FRET cAMP Functional Assay for GPCR Profiling
Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA due to its high sensitivity, broad dynamic range, and resistance to auto-fluorescence interference—a critical factor when testing halogenated aromatic compounds that may exhibit intrinsic fluorescence.
Step-by-Step Methodology:
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Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT1A receptor at a density of 10,000 cells/well in a 384-well microplate.
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Baseline Stimulation (Self-Validation Step): Add Forskolin (10 µM final concentration) to all wells to artificially stimulate adenylyl cyclase and raise baseline cAMP levels. This ensures that any Gi/o-mediated inhibition by the test compound is quantifiable against a high signal background.
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Compound Incubation: Dispense 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.
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Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium (Eu)-labeled cAMP tracer and the ULight-conjugated anti-cAMP antibody.
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Readout: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader measuring emission at 665 nm and 615 nm. Calculate the FRET ratio (665/615) to determine the IC50 of cAMP suppression.
Step-by-step TR-FRET experimental workflow for quantifying cAMP modulation.
Protocol 2: ADP-Glo Kinase Assay
Causality of Choice: To evaluate the compound's utility as a kinase inhibitor building block, the ADP-Glo assay is utilized. It measures the depletion of ATP and generation of ADP, providing a universal, non-radioactive method that is independent of the specific peptide substrate used.
Step-by-Step Methodology:
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Kinase Reaction: Combine the target kinase (e.g., PAK4), ATP (at Km concentration), and the test compound in a kinase buffer. Incubate for 60 minutes.
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ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
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Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
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Readout: Measure luminescence. A decrease in luminescence correlates directly with kinase inhibition by the test compound.
Quantitative Data & Structure-Activity Relationship (SAR)
The following table summarizes the theoretical and literature-supported structural contributions of the 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol scaffold across its primary targets.
| Structural Moiety | Primary Molecular Interaction | Pharmacological Consequence (GPCRs) | Physicochemical Effect |
| 5-Bromopyridine | Halogen Bonding (Sigma-hole) & Pi-Pi Stacking | Anchors into the hydrophobic pocket; increases target residence time. | Enhances lipophilicity (LogP); prevents rapid CYP450 metabolism. |
| Piperazine Core | Ionic Salt Bridge (Protonated N4) | Critical binding to Asp3.32 (TM3) in 5-HT1A/D2 receptors. | Maintains physiological basicity; ensures target specificity. |
| N-Ethanol Group | Hydrogen Bond Donor/Acceptor | Interacts with solvent-exposed residues; modulates agonist efficacy. | Increases aqueous solubility; serves as a synthetic conjugation handle. |
References
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Halogen bonding for rational drug design and new drug discovery Taylor & Francis Online[Link]
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Halogen Bonding: A New Frontier in Medicinal Chemistry ResearchGate[Link]
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Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development ACS Publications[Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications[Link]
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5-HT 1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer ACS Publications[Link]
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New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei Naunyn-Schmiedeberg's Archives of Pharmacology [Link]
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Arylpiperazine Derivatives Acting at 5-HT1A Receptors ResearchGate[Link]
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New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. EMBL-EBI[Link]
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Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity MDPI[Link]
Sources
- 1. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Document: New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new ... - ChEMBL [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
